

2-Chloro-3-methylthiopyrazine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3-methylthiopyrazine

CAS No.: 1248090-42-7

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Technical Whitepaper: 2-Chloro-3-(methylthio)pyrazine – A Versatile Pyrazine Scaffold[1]

Executive Summary 2-Chloro-3-(methylthio)pyrazine is a bifunctional heterocyclic building block that serves as a critical junction point in the synthesis of complex pharmaceutical agents and functional materials.[1] Unlike simple pyrazines, this scaffold offers two distinct "handles" for orthogonal functionalization: an electrophilic carbon-chlorine bond activated for transition-metal catalysis and a sulfur moiety that can act as a masked leaving group or a directing group. This guide outlines the synthesis, reactivity, and strategic application of this intermediate in high-value medicinal chemistry campaigns.

Part 1: Structural & Physical Profile[1]

While often generated in situ or used as a transient intermediate, the isolated compound exhibits properties characteristic of electron-deficient heteroaromatics.

Table 1: Chemical Identity & Predicted Properties

Property	Description
IUPAC Name	2-Chloro-3-(methylsulfanyl)pyrazine
Molecular Formula	C ₅ H ₅ ClN ₂ S
Molecular Weight	160.62 g/mol
SMILES	CSc1nc(Cl)ncc1
Appearance	Pale yellow solid or semi-solid oil (analog-derived)
Solubility	Soluble in DCM, THF, EtOAc; limited solubility in water
Storage	Inert atmosphere, -20°C (susceptible to S-oxidation)
Key Analogs	2-Chloro-3-methylpyrazine (CAS 95-58-9); 2,3-Dichloropyrazine (Precursor)

Part 2: Synthesis & Production[1][3][4][5]

The most robust route to 2-Chloro-3-(methylthio)pyrazine utilizes the inherent symmetry of 2,3-dichloropyrazine. The reaction is a controlled Nucleophilic Aromatic Substitution (S_NAr).[1]

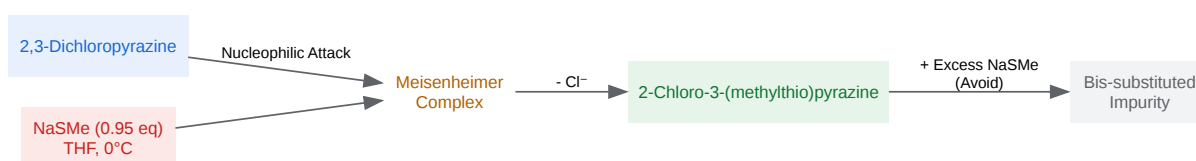
Protocol: Mono-Thiolation of 2,3-Dichloropyrazine

- Objective: Selective displacement of one chloride without over-substitution.
- Reagents: 2,3-Dichloropyrazine (1.0 eq), Sodium Thiomethoxide (NaSMe, 0.95 eq).
- Solvent: Anhydrous THF or DMF (0.2 M).
- Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

- Dissolution: Dissolve 2,3-dichloropyrazine in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]

- Addition: Add NaSMe (solid or solution) portion-wise over 30 minutes. Critical: Limiting the nucleophile prevents the formation of the 2,3-bis(methylthio) byproduct.
- Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1] The mono-substituted product is less polar than the starting material but more polar than the bis-product.
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine to remove residual DMF/salts.[1]
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).



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Figure 1: Synthetic pathway emphasizing stoichiometry control to prevent over-substitution.

Part 3: Reactivity & Functionalization[1]

This scaffold is prized for its Orthogonal Reactivity.[1] The C-Cl bond and the S-Me group react under completely different conditions, allowing for sequential, programmed assembly of complex molecules.

Strategy A: The "Hit-and-Run" (Sulfur Oxidation)

The methylthio group is a "masked" leaving group.[1] It is stable to basic conditions (Suzuki coupling) but becomes a potent leaving group upon oxidation to the sulfone.[1]

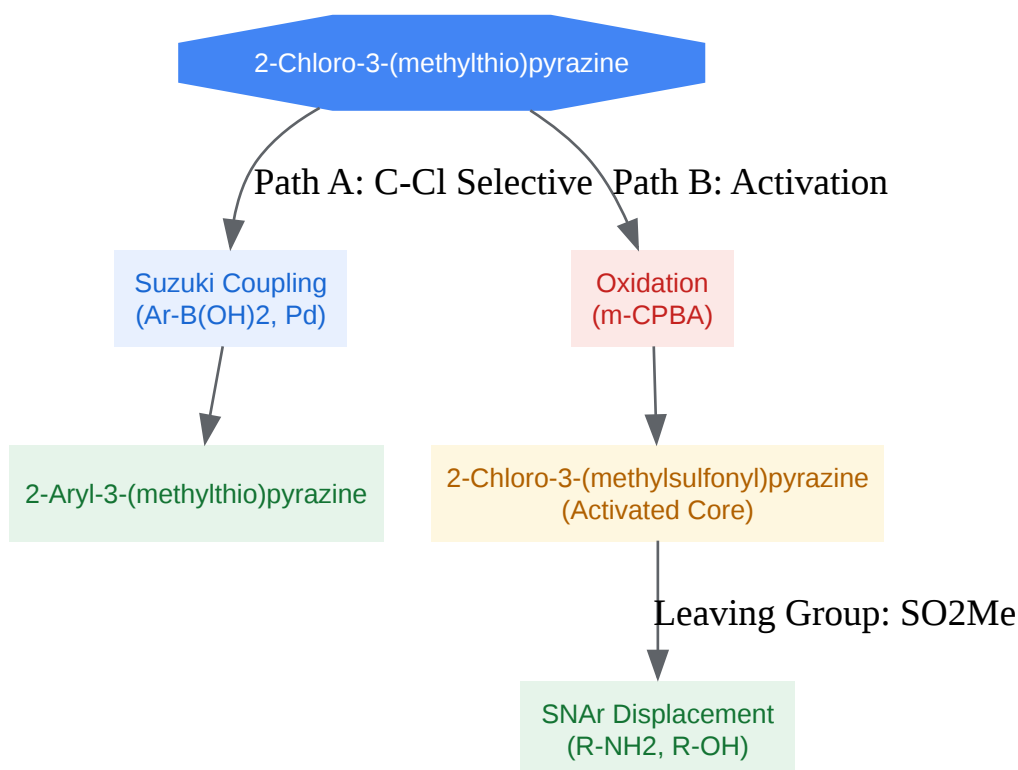
- Step 1: C-Cl Functionalization: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling on the chlorine.[1] The SMe group remains intact.[1]
- Step 2: Activation: Oxidize SMe to Sulfone (SO₂Me) using m-CPBA or Oxone.[1]

- Step 3: Displacement: The SO₂Me group is now hyper-electrophilic and can be displaced by amines, alkoxides, or thiols (S_NAr).[1]

Strategy B: Metal-Catalyzed Cross-Coupling

The electron-deficient pyrazine ring makes the C-Cl bond highly reactive toward oxidative addition with Palladium (0).[1]

- Suzuki-Miyaura: Pd(dppf)Cl₂, K₂CO₃, Aryl-Boronic Acid.
- Sonogashira: Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne.



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Figure 2: Orthogonal reactivity map showing divergent pathways for scaffold utilization.[1]

Part 4: Medicinal Chemistry Applications[1][6][7][8]

1. Thienopyrazine Scaffolds (Bioisosteres) 2-Chloro-3-(methylthio)pyrazine is a key precursor for synthesizing thienopyrazines, which are bioisosteres of quinoxalines and purines.[1]

- Mechanism:[2] Sonogashira coupling at the Cl position followed by electrophilic cyclization onto the sulfur atom.[1]
- Relevance: Used in kinase inhibitors and anti-infective agents.[1]

2. Photoredox Active Materials Pyrazine derivatives with "push-pull" electronics (electron-donating SMe vs. electron-withdrawing N-heterocycle) are investigated as organic photoredox catalysts.[1] The sulfur lone pair modulates the HOMO energy level, tuning the bandgap.

Part 5: Safety & Handling

- Stench Hazard: Like all low-molecular-weight organosulfur compounds, this molecule and its precursors (NaSMe) have a potent, disagreeable odor. All work must be performed in a well-ventilated fume hood.
- Bleach Quench: Glassware contaminated with thiols should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residues to odorless sulfonates before removal from the hood.[1]
- Skin Sensitizer: Avoid contact.[1][3] Wear double nitrile gloves.[1]

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